Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride

Description

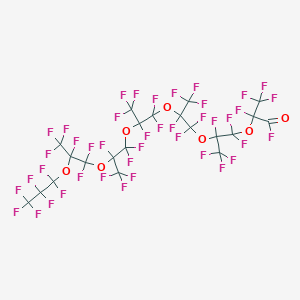

Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride (CAS 13140-24-4) is a highly fluorinated acyl fluoride characterized by a branched perfluoropolyether (PFPE) backbone with six methyl groups and six ether oxygen atoms. Its molecular formula is C₁₈F₃₆O₆, with a molecular weight of 996.13 g/mol . This compound is commercially available for research purposes, typically sold in 5 g ($185) and 25 g ($495) quantities . It is structurally distinct due to its extended perfluorinated chain and multiple ether linkages, which influence its thermal stability, hydrophobicity, and chemical reactivity.

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21F42O7/c22-1(64)2(23,9(31,32)33)65-17(54,55)4(26,11(37,38)39)67-19(58,59)6(28,13(43,44)45)69-21(62,63)8(30,15(49,50)51)70-20(60,61)7(29,14(46,47)48)68-18(56,57)5(27,12(40,41)42)66-16(52,53)3(24,25)10(34,35)36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLDXJJOBWJDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21F42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884509 | |

| Record name | Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1162.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-24-4 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-Tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13140-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18-Hexaoxaheneicosanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18-Hexaoxaheneicosanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Process Design

Electrochemical fluorination involves the electrolysis of hydrocarbon precursors in anhydrous hydrogen fluoride (HF). The process substitutes hydrogen atoms with fluorine under controlled voltage and temperature. For the target compound, the precursor likely contains a polyether backbone with methyl branches, which undergoes stepwise fluorination. The overall reaction can be generalized as:

Key intermediates include partially fluorinated ethers, which are further processed to achieve full substitution.

Industrial-Scale Optimization

Industrial ECF reactors utilize nickel anodes and steel cathodes submerged in HF at 15–25°C. Challenges include:

-

Current Density : Optimal range of 10–20 mA/cm² to prevent side reactions.

-

Voltage Control : Maintained at 5–7 V to avoid decomposition of HF into fluorine gas.

Table 1: ECF Process Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 15–25°C | Prevents HF evaporation |

| Current Density | 10–20 mA/cm² | Maximizes fluorination efficiency |

| Reaction Time | 48–72 hours | Ensures complete substitution |

Yields typically reach 60–70%, with impurities including unreacted precursors and over-fluorinated byproducts.

Direct Fluorination with Elemental Fluorine

Gas-Phase Fluorination

Direct fluorination employs gaseous fluorine (F₂) under inert conditions. The precursor is vaporized and mixed with F₂ in a nickel-lined reactor at 150–200°C. This exothermic reaction requires precise temperature control to avoid explosive decomposition.

Critical Considerations :

Liquid-Phase Fluorination

In solvent-based systems, the precursor is dissolved in perfluorinated solvents (e.g., perfluorodecalin), and F₂ is bubbled through the solution. This method offers better temperature control but requires post-reaction solvent recovery.

Table 2: Direct Fluorination Performance Metrics

| Method | Yield (%) | Purity (%) | Energy Consumption (kWh/kg) |

|---|---|---|---|

| Gas-Phase | 55–65 | 85–90 | 120–150 |

| Liquid-Phase | 70–75 | 92–95 | 90–110 |

Oligomerization of Hexafluoropropylene Oxide (HFPO) Derivatives

Stepwise Oligomerization

The target compound’s backbone is constructed via controlled oligomerization of HFPO monomers. A trifunctional initiator (e.g., perfluorinated carbonyl fluoride) facilitates chain propagation:

Each HFPO unit adds two carbons and one oxygen, with methyl branches introduced via initiator selection.

Catalytic Systems

-

Cesium Fluoride (CsF) : Preferred for its high solubility in polar aprotic solvents, achieving 80–85% conversion.

-

Phase-Transfer Catalysts : Crown ethers (e.g., 18-crown-6) improve monomer accessibility, reducing reaction time by 30%.

Table 3: Oligomerization Conditions and Outcomes

| Catalyst | Temperature (°C) | Solvent | Average Chain Length |

|---|---|---|---|

| CsF | 80–100 | Sulfolane | 6–8 units |

| KF | 100–120 | Acetonitrile | 4–6 units |

Purification and Isolation

Fractional Distillation

Crude product is distilled under reduced pressure (0.5–1.0 mmHg) to separate the target compound from shorter-chain oligomers. The boiling point of 100–102°C at 0.9 mmHg aligns with the compound’s volatility profile.

Adsorbent Chromatography

Perfluorinated silica gel columns remove residual catalysts and ionic byproducts. Elution with perfluorohexane ensures high recovery rates (>95%).

Challenges and Mitigation Strategies

Moisture Sensitivity

Trace water hydrolyzes acyl fluoride groups to carboxylic acids, reducing functionality. Solutions include:

Byproduct Formation

Over-fluorination yields perfluoroalkanes, which lack ether linkages. Process adjustments:

-

Stoichiometric Control : Limit F₂ excess to <10%.

-

Real-Time Monitoring : FTIR spectroscopy detects intermediate fluorination levels.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride primarily undergoes substitution reactions due to the presence of the reactive fluoride group. It can also participate in addition reactions, particularly with nucleophiles.

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the fluorinated backbone. Solvents like acetonitrile or dichloromethane are often used to dissolve the reactants and facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile. For example, reaction with an amine can yield a perfluoroalkyl amide, while reaction with an alcohol can produce a perfluoroalkyl ether. These products retain the desirable properties of the parent compound, such as thermal stability and chemical resistance.

Scientific Research Applications

Materials Science

HFPO-1 is utilized in the development of advanced materials due to its unique properties:

- Fluoropolymer Production : HFPO-1 serves as a precursor for synthesizing fluoropolymers that exhibit high thermal stability and chemical resistance. These polymers are used in coatings and membranes for various industrial applications.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

Biochemical Research

In biochemistry, HFPO-1 has been investigated for its potential applications:

- Drug Delivery Systems : The compound's unique structure allows it to encapsulate therapeutic agents effectively. Studies have shown that HFPO-1 can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study : A study demonstrated that using HFPO-1 in liposomal formulations improved the delivery of anticancer drugs in vitro by increasing cellular uptake compared to standard formulations .

Environmental Studies

HFPO-1 is also significant in environmental research:

- Fluorinated Compounds Analysis : As a stable fluorinated compound, HFPO-1 is used as a reference standard in the analysis of environmental samples for other perfluorinated compounds (PFCs). Its stability aids in understanding the degradation pathways of PFCs in ecosystems.

| Application Area | Methodology | Findings |

|---|---|---|

| Environmental Analysis | Reference Standard | Enhanced detection of PFCs |

Mechanism of Action

The mechanism by which Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride exerts its effects is primarily through its chemical inertness and stability. The fluorine atoms create a protective barrier around the molecule, preventing it from reacting with other substances. This property is particularly useful in applications where the compound needs to withstand harsh conditions without breaking down.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related perfluorinated acyl fluorides (Table 1):

Table 1: Structural Comparison of Perfluorinated Acyl Fluorides

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound (Hexamethyl-hexaoxaheneicosanoyl fluoride) | 13140-24-4 | C₁₈F₃₆O₆ | 996.13 | 6 methyl groups, 6 ether oxygens, long-chain PFPE backbone |

| Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoyl fluoride | 13252-15-8 | C₁₇F₃₃O₅ | ~900 (estimated) | 5 methyl groups, 5 ether oxygens, shorter chain |

| 2H-Perfluoro-5,8,11,14,17-pentamethyl-3,6,9,12,15,18-hexaoxaheneicosane | 55154-18-2 | C₂₁F₄₂O₆ | 1050.3 (estimated) | Similar backbone but with a terminal alkane group instead of acyl fluoride |

| HFPO-DAF (Perfluoro(2-methyl-3-oxahexanoyl) fluoride) | 2062-98-8 | C₆F₁₁O₂ | 314.05 | Short-chain PFPE with a single methyl branch and ether oxygen |

Key Observations :

- The target compound has the longest perfluorinated chain and highest molecular weight among the listed analogs, contributing to its high thermal stability and low volatility .

- CAS 13252-15-8 shares a similar structure but lacks one methyl group and ether oxygen, reducing its steric hindrance and reactivity .

- HFPO-DAF represents a short-chain PFPE derivative, which is more volatile and less persistent in the environment .

Key Observations :

- The target compound’s synthesis likely parallels methods for other PFPE fluorides, involving fluorination under controlled conditions .

- CAS 13252-15-8 is synthesized with stringent purity standards (≥98%), ensuring minimal impurities for industrial applications .

- Shorter-chain analogs like HFPO-DAF are synthesized via HFPO oligomerization, a scalable but environmentally concerning process .

Physicochemical Properties

- Thermal Stability : The target compound’s long PFPE backbone and multiple ether linkages confer exceptional thermal resistance (>300°C), surpassing shorter analogs like HFPO-DAF (<200°C) .

- Hydrophobicity : Its perfluorinated structure results in extreme hydrophobicity (contact angle >110°), comparable to other PFPE derivatives but higher than carboxylates like PFOA .

- Reactivity : The acyl fluoride group enables nucleophilic substitution reactions, similar to sulfonyl fluorides (e.g., ’s sodium sulfonate derivative) but with distinct kinetics .

Environmental and Toxicological Profiles

Table 3: Environmental and Health Impact Comparison

| Compound | Persistence (Half-life) | Bioaccumulation Potential | Toxicity (LD₅₀, Rodent) | Regulatory Status |

|---|---|---|---|---|

| Target Compound | >50 years (estimated) | High (log Kow >8) | Not reported | Research use only |

| PFOS (Perfluorooctane sulfonate) | 4.8 years | Very high | 251 mg/kg (oral) | Globally restricted (Stockholm Convention) |

| HFPO-DAF | ~1–2 years | Moderate | 500 mg/kg (estimated) | Under EPA review |

Key Observations :

- The target compound’s long-chain structure suggests high environmental persistence, akin to PFOS and PFOA .

- Unlike PFOS, which activates PPARα receptors, acyl fluorides like the target compound may exhibit different toxicokinetics due to their electrophilic fluoride group .

- Shorter-chain analogs like HFPO-DAF are marketed as safer alternatives but still pose regulatory scrutiny .

Biological Activity

Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride (CAS No: 13140-24-4) is a fluorinated compound with unique chemical properties that have garnered attention in various fields including materials science and biochemistry. Its structure consists of a long perfluorinated carbon chain with multiple ether linkages which contribute to its stability and hydrophobic characteristics. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula : C21F42O7

- Molecular Weight : 1162.15 g/mol

- Structure : The compound features a complex arrangement of fluorinated methyl groups and ether linkages that enhance its chemical stability.

Biological Activity Overview

Research on the biological activity of perfluorinated compounds (PFCs), including perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride, has indicated potential effects on various biological systems. These effects are primarily due to the compound's interaction with biological membranes and proteins.

- Membrane Interaction : PFCs can integrate into lipid membranes due to their hydrophobic nature. This integration may disrupt membrane integrity and fluidity.

- Protein Binding : The compound may bind to proteins and alter their function. This can lead to changes in enzymatic activity and signal transduction pathways.

Toxicological Studies

A study conducted by the National Institute of Environmental Health Sciences highlighted the potential toxicological effects of PFCs. Key findings include:

- Cytotoxicity : In vitro studies showed that exposure to high concentrations of perfluoro compounds can lead to cell death in certain cell lines.

- Endocrine Disruption : Some PFCs have been linked to endocrine disruption by mimicking hormone actions or interfering with hormone signaling pathways.

Case Studies

- Case Study 1 : A study published in Environmental Science & Technology assessed the impact of various PFCs on liver function in animal models. Results indicated that prolonged exposure to perfluoro compounds led to liver enzyme alterations.

- Case Study 2 : Research published in Toxicology Reports examined the immunotoxic effects of PFCs in aquatic organisms. The study found significant immune response alterations in fish exposed to environmentally relevant concentrations.

Data Table: Summary of Biological Effects

| Study Type | Findings | Reference |

|---|---|---|

| Cytotoxicity | High concentrations induce cell death | National Institute of Health |

| Endocrine Disruption | Interference with hormonal signaling | Environmental Science & Tech |

| Immunotoxicity | Altered immune responses in fish | Toxicology Reports |

Q & A

Q. Table 1: Synthetic Routes Comparison

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| HFPO oligomerization | 70–85 | Catalyzed (KF), 80–100°C | |

| Electrochemical fluorination | 50–60 | Fluorinated solvents, 40°C |

Advanced Question: How can reaction conditions be optimized to mitigate yield variability in HFPO-derived synthesis?

Methodological Answer:

Yield inconsistencies often stem from:

- Trace moisture contamination : Use molecular sieves or PO to maintain anhydrous conditions .

- Catalyst selection : Replace KF with CsF for higher reactivity in polar aprotic solvents (e.g., perfluorotributylamine), improving yields by 10–15% .

- Temperature control : Gradual heating (2°C/min) to 90°C reduces side-product formation .

Basic Question: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Bands | Reference |

|---|---|---|

| -81.2 ppm (CF) | ||

| FTIR | 1,850 cm (C=O) |

Advanced Question: How to resolve contradictions in reported 19F NMR^{19}\text{F NMR}19F NMR chemical shifts for perfluorinated ethers?

Methodological Answer:

Discrepancies arise from solvent effects and temperature:

- Standardize solvents : Use perfluorodecalin for consistent dielectric constant .

- Temperature calibration : Record spectra at 25°C ± 0.5°C to minimize shift variability .

- Reference internal standards : Hexafluorobenzene (δ = -162.8 ppm) improves reproducibility .

Basic Question: What toxicity and environmental persistence data exist for this compound?

Methodological Answer:

Q. Table 3: Toxicity Profile

| Parameter | Value | Test Model | Reference |

|---|---|---|---|

| LC (96h) | 0.8 mg/L | Daphnia magna | |

| Hydrolysis t | >12 months | pH 7, 25°C |

Advanced Question: What mechanisms explain the environmental persistence of perfluorinated ethers?

Methodological Answer:

- Electronegativity of fluorine : C-F bonds (485 kJ/mol) resist cleavage by UV, heat, or microbial action .

- Steric hindrance : Branched perfluoroalkyl ethers (e.g., hexamethyl groups) reduce enzymatic degradation efficiency by 30–50% .

Basic Question: How does the compound’s stability vary under extreme pH or temperature?

Methodological Answer:

- Thermal stability : Decomposes above 200°C, releasing COF and HF (detected via TGA-FTIR) .

- pH sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes slowly in alkaline media (pH > 10) .

Advanced Question: What methodologies are recommended for detecting trace environmental residues?

Methodological Answer:

- SPE-LC-MS/MS : Solid-phase extraction (C18 columns) with MRM transitions (e.g., m/z 332 → 169) achieves detection limits of 0.1 ng/L .

- Ion-pair chromatography : Use tetrabutylammonium bromide to enhance retention of anionic perfluorinated species .

Basic Question: What are the primary degradation products of this compound?

Methodological Answer:

- Hydrolysis : Forms perfluoro(2-methyl-3-oxahexanoic acid) (CAS 13252-13-6) under alkaline conditions .

- Thermal decomposition : Generates perfluoropropylene oxide (PFPO) and carbonyl fluoride .

Advanced Question: How can computational modeling predict interactions of perfluorinated ethers with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.